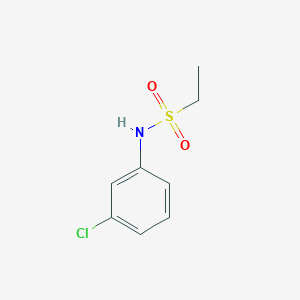

N-(3-chlorophenyl)ethanesulfonamide

Description

Historical Context and Evolution of Sulfonamide Research in Medicinal Chemistry

The journey of sulfonamide research began in the 1930s with the groundbreaking discovery of Prontosil, the first commercially available antibacterial agent. wikipedia.orgslideshare.netgsconlinepress.com This discovery, which earned Gerhard Domagk the Nobel Prize in Medicine in 1939, marked a pivotal moment in the history of medicine, heralding the dawn of the antibiotic era. wikipedia.orggsconlinepress.com It was soon discovered that Prontosil was a prodrug, metabolizing in the body to its active form, sulfanilamide (B372717). openaccesspub.org This revelation ignited a wave of research focused on synthesizing and evaluating a vast number of sulfonamide derivatives, leading to the development of drugs with improved efficacy and broader spectrums of activity against various bacterial infections. wikipedia.orgopenaccesspub.org

Early research quickly established the fundamental structure-activity relationships, noting that a free para-amino group was crucial for the antibacterial action of sulfanilamide derivatives. ekb.eg The evolution of sulfonamide research saw the introduction of various heterocyclic substituents on the sulfonamide nitrogen, which modulated the pharmacokinetic and pharmacodynamic properties of the compounds. ajchem-b.com Over the decades, the therapeutic applications of sulfonamides expanded far beyond their initial use as antibacterials.

Chemical Versatility of the Sulfonamide Pharmacophore in Drug Discovery

The sulfonamide group (-SO₂NH-) is a highly versatile pharmacophore that has been incorporated into a remarkable range of therapeutic agents. acs.orgtandfonline.comresearchgate.net Its enduring presence in drug discovery can be attributed to several key features. The sulfonamide moiety is chemically stable, possesses favorable solubility characteristics, and can participate in hydrogen bonding as both a donor and an acceptor. tandfonline.com This allows for strong interactions with biological targets such as enzymes and receptors. nih.gov

The structural and electronic properties of the sulfonamide group can be readily modified, allowing medicinal chemists to fine-tune the biological activity of drug candidates. nih.gov This versatility has led to the development of sulfonamide-containing drugs with a wide array of pharmacological activities, including:

Antibacterials: The original application, targeting dihydropteroate (B1496061) synthase in bacteria. wikipedia.orgnih.gov

Diuretics: Thiazide diuretics, such as hydrochlorothiazide, and loop diuretics, like furosemide, are sulfonamide derivatives. wikipedia.orgekb.eg

Antidiabetic agents: The sulfonylureas are a class of oral hypoglycemic drugs used in the management of type 2 diabetes. openaccesspub.orgekb.eg

Anticonvulsants: Certain sulfonamides, like sultiame (B1681193) and zonisamide, exhibit anticonvulsant properties. wikipedia.orgekb.eg

Anti-inflammatory agents: The COX-2 inhibitor celecoxib (B62257) contains a sulfonamide group. acs.org

Antiviral agents: Protease inhibitors used in the treatment of HIV, such as darunavir, incorporate the sulfonamide moiety. ekb.egfrontiersrj.com

Anticancer agents: Sulfonamides have been investigated as inhibitors of carbonic anhydrase, an enzyme implicated in some cancers. ajchem-b.comscispace.com

This broad range of applications underscores the remarkable chemical versatility of the sulfonamide pharmacophore in the design and development of new drugs. bohrium.comresearchgate.net

Contemporary Research Focus on Novel Sulfonamide Analogues

Modern research continues to explore the vast chemical space of sulfonamide derivatives, aiming to develop novel analogues with improved therapeutic profiles. tandfonline.comthieme-connect.com A significant focus of contemporary research is the synthesis of hybrid molecules that combine the sulfonamide scaffold with other pharmacologically active moieties to create multi-target agents for complex diseases. bohrium.comresearchgate.net This approach seeks to address the challenges of drug resistance and to develop more effective treatments for multifactorial conditions like cancer and neurodegenerative diseases. scispace.com

Researchers are also investigating new synthetic methodologies to create sulfonamide derivatives more efficiently and with greater structural diversity. thieme-connect.com This includes the development of novel catalytic systems and one-pot synthesis procedures. ekb.eg Furthermore, there is a growing interest in exploring sulfonamide analogues that target novel biological pathways beyond the classical targets. tandfonline.com The ongoing investigation into new sulfonamide derivatives highlights the sustained importance of this scaffold in medicinal chemistry. nih.govthieme-connect.com

Specific Research Relevance of Halogenated Phenyl-Sulfonamide Structures

The introduction of halogen atoms, particularly chlorine, onto the phenyl ring of sulfonamide structures is a common strategy in medicinal chemistry to modulate the physicochemical and biological properties of a molecule. researchgate.net The presence of a chlorine atom can significantly influence a compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

While many well-known sulfonamide drugs are based on an arylsulfonamide core, the ethanesulfonamide (B75362) moiety also serves as a valuable scaffold for chemical derivatization. This alkylsulfonamide provides a different spatial and electronic profile compared to its aromatic counterparts. The ethyl group can be functionalized, and the sulfonamide nitrogen can be substituted with various aryl or alkyl groups to generate a library of diverse compounds.

The ethanesulfonamide core is a component of some biologically active molecules and is used as a building block in the synthesis of more complex structures. google.com Its relative simplicity and the ability to introduce diverse substituents make the ethanesulfonamide moiety an attractive starting point for the exploration of new chemical entities with potential therapeutic applications.

Chemical and Physical Properties of N-(3-chlorophenyl)ethanesulfonamide

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₈H₁₀ClNO₂S |

| Molecular Weight | 219.68 g/mol |

| Appearance | Varies, may be a solid |

| Purity | Often available at ≥95% for research purposes cymitquimica.com |

| InChI Key | NTXLENYVXWVHKY-UHFFFAOYSA-N cymitquimica.com |

Research Findings on this compound Derivatives

While detailed research findings specifically on the biological activity of this compound are not extensively published in publicly accessible literature, related structures have been synthesized and investigated for various therapeutic purposes. For instance, more complex derivatives incorporating the this compound substructure have been explored as inhibitors of enzymes like HDAC6. medkoo.comprobechem.com

The synthesis of related N-aryl-2-arylethenesulfonamide analogues has been reported in the context of developing microtubule-targeted anticancer agents. nih.gov These studies highlight the utility of the N-arylsulfonamide scaffold as a template for designing compounds with specific biological activities.

| Derivative Class | Therapeutic Target/Application | Research Context |

| Fluoroalkyl-oxadiazoles | HDAC6 inhibitors | Treatment of various diseases google.com |

| (E)-N-Aryl-2-arylethenesulfonamides | Microtubule-targeted anticancer agents | Cancer therapy nih.gov |

| Isoxazole carboxylates | Synthetic intermediates | Chemical synthesis google.com |

Structure

3D Structure

Properties

IUPAC Name |

N-(3-chlorophenyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-2-13(11,12)10-8-5-3-4-7(9)6-8/h3-6,10H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXLENYVXWVHKY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1=CC(=CC=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 3 Chlorophenyl Ethanesulfonamide

Established Synthetic Routes for N-(3-chlorophenyl)ethanesulfonamide

The primary method for synthesizing this compound follows the established principles of sulfonamide bond formation. This typically involves the reaction between an amine and a sulfonyl chloride.

The most common and scalable pathway to N-aryl sulfonamides involves the reaction of a sulfonyl chloride with the corresponding amine. beilstein-journals.org For the synthesis of this compound, the key precursors are ethanesulfonyl chloride and 3-chloroaniline (B41212). The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

A typical procedure involves dissolving 3-chloroaniline in a suitable solvent, such as dichloromethane (B109758), and cooling the solution. google.com A base, commonly a tertiary amine like triethylamine, is added to the mixture. google.com Ethanesulfonyl chloride is then added dropwise to the cooled solution. The reaction progress is monitored, and upon completion, the mixture is worked up to isolate the final product. google.com Optimization of this reaction often involves adjusting the stoichiometry of the reactants and the base, as well as controlling the reaction temperature to maximize yield and purity. google.com

Table 1: Precursors for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Role |

|---|---|---|

| Ethanesulfonyl chloride | Provides the ethanesulfonyl group | |

| 3-Chloroaniline | Provides the 3-chlorophenylamino moiety |

While the direct sulfonylation of amines is often base-mediated, various catalytic systems can be employed to facilitate C-N bond formation in related syntheses, highlighting potential avenues for this specific reaction. mdpi.com For instance, palladium-catalyzed cross-coupling reactions are a powerful tool for constructing C-N bonds, although more commonly applied in different contexts. beilstein-journals.org In the standard synthesis of sulfonamides, the "catalyst" is typically the base, which facilitates the reaction by neutralizing the HCl formed. google.com

The reaction conditions are generally mild, often starting at 0°C to control the initial exothermic reaction, followed by warming to room temperature. google.com The choice of solvent is critical, with aprotic solvents like dichloromethane being common. The reaction is typically stirred for several hours to ensure completion before quenching and purification. google.com

Derivatization Strategies Employing this compound as a Building Block

This compound serves as a valuable scaffold for creating more elaborate molecules, particularly those containing heterocyclic rings. Its sulfonamide nitrogen can be functionalized to introduce new molecular fragments.

The chemical reactivity of the N-H bond in the sulfonamide group allows for its use in nucleophilic substitution reactions, enabling the synthesis of a wide array of derivatives.

The conjugation of sulfonamides with heterocyclic rings like oxadiazoles (B1248032) and isoxazolines is a common strategy to generate novel chemical structures. ijper.orgnih.govnih.gov

A direct example of derivatization involves the reaction of this compound with a heterocyclic electrophile. In one documented synthesis, this compound was reacted with ethyl 3-(chloromethyl)isoxazole-5-carboxylate in the presence of sodium carbonate in N,N-dimethylformamide (DMF) to yield a new sulfonamide-isoxazole conjugate. google.com The reaction proceeds via nucleophilic substitution, where the deprotonated sulfonamide nitrogen attacks the chloromethyl group of the isoxazole. google.com

Table 2: Reaction Conditions for Synthesis of an this compound-Isoxazole Conjugate google.com

| Reactant A | Reactant B | Base | Solvent | Temperature | Time |

|---|

While not starting directly from this compound, related research shows the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamides, which can be reacted with 3-chloroaniline to produce N-(3-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide (7i), demonstrating a pathway to sulfonamide-heterocycle hybrids. mdpi.com Similarly, various 1,3,4-oxadiazole-sulfonamide hybrids have been synthesized, underscoring the broad applicability of this approach. ijper.orgmdpi.comjocpr.com

Multi-component reactions (MCRs), which combine three or more reactants in a single step, offer an efficient route to complex molecules and are a key strategy in green chemistry. acsgcipr.org Sulfonamides can be incorporated into MCRs to rapidly build molecular diversity.

A notable example is the ultrasound-assisted, one-pot, three-component synthesis of novel isoxazolines bearing a sulfonamide moiety. nih.gov In this type of reaction, an N-allyl-sulfonamide, a substituted benzaldehyde, and hydroxylamine (B1172632) hydrochloride are reacted together. For instance, a close analogue, N-Allyl-N-(4-chloro-phenyl)-ethanesulfonamide, participates in such a reaction to form a complex isoxazoline (B3343090) structure. nih.gov This demonstrates a clear pathway for how this compound, after initial allylation, could be integrated into a powerful MCR system to generate novel sulfonamide-isoxazoline hybrids.

Table 3: Example of a Three-Component Reaction for Isoxazoline-Sulfonamide Synthesis nih.gov

| Component 1 | Component 2 | Component 3 | Key Feature |

|---|---|---|---|

| N-Allyl-N-(aryl)-sulfonamide | Substituted Benzaldehyde | Hydroxylamine Hydrochloride | One-pot synthesis |

This approach highlights the utility of N-(chlorophenyl)ethanesulfonamide derivatives as key substrates in advanced, convergent synthetic strategies. acsgcipr.orgnih.gov

Table 4: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Ethanesulfonyl chloride |

| 3-Chloroaniline |

| Triethylamine |

| Dichloromethane |

| Ethyl 3-(chloromethyl)isoxazole-5-carboxylate |

| Sodium Carbonate |

| N,N-Dimethylformamide (DMF) |

| N-(3-chlorophenyl)-5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide |

| N-Allyl-N-(4-chloro-phenyl)-ethanesulfonamide |

| Hydroxylamine hydrochloride |

Innovative Synthetic Approaches and Green Chemistry Principles in Sulfonamide Synthesis

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. oatext.comnih.gov By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, often from hours to minutes, while simultaneously improving product yields and purity. oatext.commdpi.com This technique has been successfully applied to the synthesis of a wide range of sulfonamide derivatives and related heterocyclic systems. nih.govpensoft.net

For example, the synthesis of various bioactive compounds, including sulfonamide-containing pyrazolines and morpholine-based chalcones, has been achieved with remarkable efficiency using microwave reactors. nih.govmdpi.com In a typical procedure, reactants are mixed in a microwave-safe vial, often with a catalytic amount of a base or in a suitable solvent, and irradiated at a specific temperature and power for a short duration. mdpi.comfoliamedica.bg The rapid heating facilitates the reaction, and upon completion, the product can often be isolated through simple filtration and recrystallization, minimizing complex purification steps. mdpi.com The stark contrast in reaction times and yields between conventional and microwave-assisted methods highlights the latter's efficacy. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Chalcones

| Compound Type | Conventional Method (Time) | Microwave-Assisted Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Morpholine-based Chalcones | 4–6 hours | 1–2 minutes | Significant; yields often >90% | mdpi.com |

| α,β-unsaturated compounds | 15–24 hours | 0.5–1 minute | Remarkable acceleration | oatext.com |

| Pyrazoline Sulfonamides | 24–48 hours (for initial chalcone) | 7 minutes (for cyclization) | Drastic reduction in time | nih.gov |

One-Pot Reaction Schemes

The synthesis of sulfonamides and related compounds has benefited significantly from the development of one-pot protocols. For instance, N-(4-acetylphenyl)-4-chlorobenzenesulfonamide has been synthesized efficiently in a one-pot reaction from 4-chlorobenzene sulfonylchloride and 4-aminoacetophenone, offering excellent yields and short reaction times. researchgate.net Similarly, complex heterocyclic structures such as isoxazolines bearing sulfonamides have been assembled in a one-pot, three-component reaction under ultrasound activation, a method that capitalizes on green principles. researchgate.net Another example involves the modular synthesis of N,N'-diarylindazol-3-ones through a one-pot, multi-step sequence involving Cu-catalyzed cross-coupling and dehydrogenative N-N formation, eliminating the need to isolate intermediates. organic-chemistry.org These methods showcase the power of one-pot reactions to streamline synthesis, reduce waste, and improve the atom economy in line with green chemistry principles. organic-chemistry.org

Table 3: Illustrative One-Pot Synthesis Scheme

| Target Compound | Starting Materials | Key Steps in a Single Pot | Advantages | Reference |

|---|---|---|---|---|

| N-(4-Acetylphenyl)-4-chlorobenzenesulfonamide | 4-chlorobenzene sulfonylchloride, 4-aminoacetophenone | 1. Reaction in the presence of pyridine (B92270) in a suitable solvent. | Excellent yields, short reaction times, high purity. | researchgate.net |

Despite a comprehensive search for scientific literature, there is currently no publicly available information regarding the mechanistic investigations of the biological activities of the specific chemical compound this compound.

Extensive searches for data on the elucidation of its molecular targets and pathways, including enzyme inhibition kinetics and receptor binding studies, have not yielded any specific results for this compound. Consequently, information regarding its effects on Dihydropteroate (B1496061) Synthetase (DHPS), Carbonic Anhydrase, Alkaline Phosphatase, Kinases, Hydrolases, Transferases, or G-protein coupled receptors (GPCRs) is not available in the reviewed scientific literature. Furthermore, there is no information on the cellular mechanisms of action for this compound.

Therefore, the requested article, with its detailed outline on the biological activities of this compound, cannot be generated at this time due to the absence of foundational research data on this particular compound.

Mechanistic Investigations of Biological Activities of N 3 Chlorophenyl Ethanesulfonamide and Its Analogues

Cellular Mechanisms of Action

Investigating Effects on Cellular Processes (e.g., Folate Biosynthesis Pathway Blockade)

Sulfonamides are a well-established class of synthetic antimicrobial agents that function by competitively inhibiting the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial for the de novo synthesis of folate in many microorganisms. Folate is an essential nutrient required for the synthesis of nucleic acids and certain amino acids, and its deficiency can halt cell division and growth. While mammals obtain folate from their diet, many bacteria must synthesize it, making the folate biosynthesis pathway an attractive target for antimicrobial drugs.

The general mechanism of action for sulfonamides involves mimicking the natural substrate of DHPS, para-aminobenzoic acid (pABA). Due to their structural similarity to pABA, sulfonamides can bind to the active site of DHPS, preventing the condensation of pABA with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate. This blockage of the folate pathway leads to a bacteriostatic effect, inhibiting the growth and proliferation of susceptible bacteria.

While N-(3-chlorophenyl)ethanesulfonamide belongs to the sulfonamide class of compounds, specific studies investigating its direct effects on the folate biosynthesis pathway or its inhibitory activity against DHPS are not extensively documented in the available literature. However, based on the known mechanism of action for sulfonamides, it is plausible that this compound and its analogues could exhibit similar inhibitory effects on this pathway. The presence of the ethanesulfonamide (B75362) group provides the core structure necessary for potential interaction with the DHPS active site. Further research is required to specifically determine the IC50 values and the precise binding mode of this compound with DHPS from various microbial sources.

Oxidative Stress Modulation and Antioxidant Mechanisms

The role of sulfonamide derivatives in modulating oxidative stress is an area of growing interest, with studies on various benzenesulfonamide (B165840) compounds revealing both antioxidant and pro-oxidant activities depending on the specific molecular structure and the biological context. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the ability of biological systems to detoxify these reactive intermediates. This imbalance can lead to cellular damage and is implicated in a variety of diseases.

Some benzenesulfonamide derivatives have been shown to possess antioxidant properties. For instance, a study on new benzenesulfonamide derivatives bearing a carboxamide moiety reported that all the synthesized compounds exhibited good antioxidant activity, with one derivative showing activity comparable to that of vitamin C. ijcce.ac.ir In another study, a selenium-sulfa compound, 4-amino-3-(phenylselenyl)benzenesulfonamide (4-APSB), demonstrated antioxidant properties by reducing oxidative stress and neuroinflammation through the activation of the NRF2 pathway in a mouse model. frontiersin.orgnih.gov

Conversely, other sulfonamide derivatives have been observed to induce oxidative stress. A study investigating the effects of a novel benzenesulfonamide on a model of Alzheimer's disease found a significant increase in the levels of oxidative biomarkers. nih.gov Similarly, research on the anti-proliferative effects of certain benzenesulfonamide derivatives on human lung cancer cells indicated that these compounds could modulate ROS levels, in some cases increasing them, which may contribute to their cytotoxic effects. immunopathol.com

The specific antioxidant or pro-oxidant activity of this compound has not been extensively characterized. The presence of the sulfonamide group and the chlorinated phenyl ring suggests that it could potentially interact with the cellular redox system. However, without direct experimental evidence, its precise role in oxidative stress modulation remains to be elucidated.

Table 1: Antioxidant Activity of Selected Benzenesulfonamide Derivatives

| Compound | Assay | IC50 (mg/mL) | Reference |

| Compound 4e (a benzenesulfonamide-carboxamide derivative) | DPPH | 0.3586 | ijcce.ac.ir |

| Vitamin C (Reference) | DPPH | 0.2090 | ijcce.ac.ir |

This table presents data for related benzenesulfonamide derivatives to illustrate the potential for antioxidant activity within this class of compounds, as direct data for this compound is not available.

Impact of Chlorinated Phenyl Moiety on Biological Activity Determinants

Electron Parameters and Intermolecular Interactions

The chlorine atom is an electron-withdrawing group due to its high electronegativity, which can influence the electron density distribution across the phenyl ring. This alteration of electronic parameters can affect the molecule's ability to participate in various intermolecular interactions, such as hydrogen bonding, halogen bonding, and π-π stacking. These interactions are fundamental to the binding of a ligand to its biological target.

Quantitative structure-activity relationship (QSAR) studies on benzenesulfonamide derivatives have highlighted the importance of topological and electronic descriptors in determining their biological activity. jbclinpharm.org For instance, in some models, lipophilicity and molecular connectivity indices, which are influenced by the presence and position of substituents like chlorine, have been shown to correlate with antimicrobial activity. frontiersin.org

The crystal structure of N-(3-chlorophenyl)-2-phthalimidoethanesulfonamide, an analogue of the title compound, reveals that the molecule is stabilized by N—H⋯O, C—H⋯O, and C—H⋯Cl hydrogen-bond interactions. researchgate.net The presence of the chlorine atom introduces the possibility of halogen bonding, a non-covalent interaction that can contribute to the stability of the ligand-receptor complex. Computational analyses, such as Hirshfeld surface analysis, are instrumental in probing these weak intermolecular interactions and understanding the crystal packing. nih.gov

Influence on Binding Affinity and Selectivity

The introduction of a chlorine atom to a phenyl ring can have a profound impact on a molecule's binding affinity and selectivity for its target protein. The size, electronegativity, and lipophilicity of the chlorine atom can either enhance or diminish the binding, depending on the specific topology and chemical environment of the binding site.

In a study of melatonin (B1676174) receptor analogs, the substitution of a 3-chloro group on a phenylalkyl amide resulted in a compound with a substantial binding affinity of 113 nM. ijcce.ac.ir Another study on inhibitors of exchange proteins directly activated by cAMP (EPAC) found that a 3-chloro substitution on the phenyl ring was beneficial for activity, and its removal led to a significant loss of binding affinity. nih.gov

The position of the chlorine atom is also crucial. For example, in the aforementioned EPAC inhibitor study, moving the chloro group from the 3-position to the 2- or 4-position resulted in decreased inhibitory activity. nih.gov This demonstrates that the precise positioning of the halogen atom is critical for optimal interaction with the target. The 3-chloro substitution on the phenyl ring of this compound, therefore, likely plays a significant role in defining its interaction with biological targets, influencing both its potency and its selectivity profile. Further molecular modeling and docking studies could provide a more detailed understanding of these interactions. researchgate.netuneb.brnih.gov

Table 2: Effect of Phenyl Ring Substitution on Inhibitory Activity of EPAC Antagonists

| Compound Analogue (Substitution on Phenyl Ring) | IC50 (μM) | Fold-change in Potency vs. Unsubstituted | Reference |

| 3-chloro (1) | 8.3 | ~7x more potent | nih.gov |

| Unsubstituted (8) | 59.8 | - | nih.gov |

| 2-chloro (9) | 25.1 | ~2.4x more potent | nih.gov |

| 4-chloro (10) | 28.7 | ~2.1x more potent | nih.gov |

| 3-bromo (11) | 14.0 | ~4.3x more potent | nih.gov |

| 3-fluoro (12) | 22.4 | ~2.7x more potent | nih.gov |

This table illustrates the impact of halogen substitution on the binding affinity of a series of related compounds, highlighting the importance of the substituent's nature and position.

Computational and Theoretical Studies of N 3 Chlorophenyl Ethanesulfonamide

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to elucidating the intrinsic properties of N-(3-chlorophenyl)ethanesulfonamide. These methods model the molecule's electron distribution to predict its geometry, stability, and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. researchgate.net For sulfonamide derivatives, DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), are employed to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.net

In a closely related compound, N-(3-chlorophenyl)-2-phthalimidoethanesulfonamide, single-crystal X-ray crystallography reveals that it crystallizes in a monoclinic system with the P21/c space group. researchgate.net DFT calculations on such structures help refine geometric parameters (bond lengths and angles) and understand how intermolecular forces, such as hydrogen bonds, stabilize the crystal packing. researchgate.netbohrium.com These calculations can confirm that the optimized geometry in the gaseous phase is in good agreement with experimental data from solid-state crystal structures. researchgate.net

DFT is also used to calculate various molecular properties that describe the reactivity and stability of the molecule. For sulfonamide derivatives, these calculations provide values for parameters like dipole moment, polarizability, and hyperpolarizability, which are essential for understanding the molecule's interaction with external electric fields and its non-linear optical (NLO) properties. bohrium.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. ugr.es It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.netschrodinger.com

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO, making it more polarizable and a better electron donor. researchgate.netemerginginvestigators.org Conversely, a large HOMO-LUMO gap indicates high stability and lower reactivity. emerginginvestigators.org For this compound, the HOMO is expected to be localized on the electron-rich chlorophenyl ring and the sulfonamide nitrogen, while the LUMO would likely be distributed over the phenyl ring and the sulfonyl group.

Computational studies on analogous sulfonamides allow for the calculation of these energy values and related chemical reactivity descriptors.

Table 1: Representative Global Reactivity Descriptors Calculated via DFT

| Parameter | Symbol | Formula | Significance | Representative Value (eV) |

|---|---|---|---|---|

| HOMO Energy | EHOMO | - | Electron-donating ability | -6.28 |

| LUMO Energy | ELUMO | - | Electron-accepting ability | -2.67 |

| Energy Gap | ΔE | ELUMO - EHOMO | Chemical reactivity/stability | 3.61 |

| Hardness | η | (ELUMO - EHOMO)/2 | Resistance to change in electron distribution | 1.81 |

| Softness | S | 1/η | Measure of reactivity | 0.55 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | Electron-attracting power | 4.48 |

Note: Values are representative and based on DFT calculations for analogous aryl sulfonamide structures. bohrium.comuni-muenchen.de The actual values for this compound would require specific calculation.

Electrostatic Potential Surface (EPS) Analysis

The Molecular Electrostatic Potential (MEP or EPS) surface is a valuable tool for predicting the reactive sites of a molecule. researchgate.net It maps the electrostatic potential onto the electron density surface, using a color-coded scheme to visualize electron-rich and electron-poor regions. researchgate.netmdpi.com

For this compound, an EPS analysis would reveal:

Negative Potential (Red/Yellow): These electron-rich regions are susceptible to electrophilic attack. They are expected to be concentrated around the electronegative oxygen and nitrogen atoms of the sulfonamide group due to the presence of lone pairs of electrons. researchgate.netasiapharmaceutics.info

Positive Potential (Blue): These electron-poor regions are prone to nucleophilic attack. The most positive potential is typically found around the hydrogen atom attached to the sulfonamide nitrogen (N-H), making it the primary site for deprotonation and hydrogen bonding. asiapharmaceutics.info

Neutral/Near-Zero Potential (Green): These regions, often found over the surface of the phenyl ring, indicate non-polar areas of the molecule. mdpi.com

The EPS map provides a clear picture of the molecule's charge distribution, guiding the understanding of its intermolecular interactions, such as hydrogen bonding. researchgate.net

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are computational techniques used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein. These methods are instrumental in drug discovery for identifying potential therapeutic targets and optimizing lead compounds. bohrium.combiorxiv.org

Ligand-Protein Interaction Profiling

Ligand-protein interaction profiling involves identifying and characterizing the non-covalent interactions that stabilize the binding of a ligand to a protein's active site. rsc.org This analysis is crucial for understanding the structural basis of a compound's biological activity. dcu.ie

For a molecule like this compound, a typical interaction profile within a protein's binding pocket would involve several types of contacts:

Hydrogen Bonds: The sulfonamide group is a key player, with the N-H group acting as a hydrogen bond donor and the sulfonyl oxygens (O=S=O) acting as strong hydrogen bond acceptors.

Hydrophobic Interactions: The 3-chlorophenyl ring can form hydrophobic and van der Waals interactions with non-polar amino acid residues in the binding site.

Halogen Bonds and Cl–π Interactions: The chlorine atom on the phenyl ring can participate in specific interactions. It can form halogen bonds with electron-donating atoms or engage in Cl–π interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan.

Computational studies on related N-(chlorophenyl) derivatives have highlighted the importance of these interactions in defining the molecular aggregation and crystal packing, with N-H···N and C-H···O bonds being common motifs.

Prediction of Binding Modes and Active Site Interactions

Molecular docking simulations predict the preferred orientation and conformation (the "binding mode" or "pose") of a ligand when it binds to a target protein. biorxiv.org By scoring different poses, docking algorithms can estimate the binding affinity and identify the most stable ligand-protein complex.

While specific docking studies for this compound are not widely published, studies on structurally similar compounds provide a template for its potential interactions. For example, docking studies of sulfonamide-containing molecules often show the sulfonamide moiety positioned to form key hydrogen bonds within the active site, anchoring the ligand. The substituted phenyl ring then explores adjacent sub-pockets, forming additional stabilizing interactions. bohrium.combiorxiv.org

In the case of the related N-(3-chlorophenyl)-2-phthalimidoethanesulfonamide, crystallographic analysis shows that the molecule is stabilized by specific intermolecular hydrogen bonds, including N—H⋯O, C—H⋯O, and C—H⋯Cl interactions. researchgate.net A docking simulation would aim to replicate these interactions within a protein active site, predicting how the ligand orients itself to maximize contacts with complementary residues. Such predictions are fundamental for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity for a specific biological target.

Virtual Screening and Lead Optimization Strategies

Virtual screening is a computational technique used to search libraries of small molecules to identify those structures that are most likely to bind to a drug target, typically a protein receptor or enzyme. For a compound like this compound, virtual screening can be employed to discover its potential biological targets or to find derivatives with improved activity against a known target.

Lead optimization is the process of taking a "hit" compound identified from a screening process and modifying its chemical structure to improve its potency, selectivity, and pharmacokinetic properties. nih.govusp.br For this compound, this would involve the synthesis and evaluation of a series of analogs. Computational methods can guide this process by predicting the effects of specific structural modifications. acs.org

A hypothetical lead optimization campaign for this compound could involve modifications at several positions on the molecule. For instance, the position and nature of the halogen on the phenyl ring could be varied, or the ethyl chain could be altered. The sulfonamide group itself could also be modified, for example, by N-alkylation. acs.org

A representative set of hypothetical analogs and their predicted biological activities, based on common lead optimization strategies for sulfonamides, is presented in Table 1. This table illustrates how systematic modifications can be explored to establish structure-activity relationships (SAR).

Table 1: Hypothetical Analogs of this compound and Their Predicted Potencies This table is for illustrative purposes and the data is not experimental.

| Compound ID | Modification | Predicted IC₅₀ (nM) | Rationale for Modification |

|---|---|---|---|

| This compound | Parent Compound | 500 | Baseline activity |

| Analog 1 | 4-chloro substitution | 250 | Explore effect of halogen position |

| Analog 2 | 3-fluoro substitution | 400 | Investigate influence of different halogens |

| Analog 3 | N-methyl sulfonamide | 750 | Assess impact of sulfonamide NH on binding |

| Analog 4 | Propane-1-sulfonamide | 600 | Evaluate effect of extending the alkyl chain |

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

For a series of this compound analogs, a QSAR model could be developed to predict their biological activity, such as their inhibitory concentration (IC₅₀) against a specific enzyme. This involves calculating a set of molecular descriptors for each analog and then using statistical methods, like multiple linear regression (MLR) or partial least squares (PLS), to build a predictive equation. biochempress.com Such a model could then be used to predict the activity of yet-to-be-synthesized analogs, thereby prioritizing synthetic efforts.

The development of a robust QSAR model relies on the identification of molecular descriptors that are critical for the biological activity of the compounds. These descriptors can be categorized into several types, including electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). For sulfonamide derivatives, descriptors related to the electronic properties of the sulfonamide group and the hydrophobicity of the aromatic ring are often found to be important. biochempress.comnih.gov

Table 2 presents a hypothetical set of key molecular descriptors for this compound and their potential influence on biological activity, as might be determined from a QSAR study.

Table 2: Key Molecular Descriptors for this compound and Their Hypothetical Impact on Activity This table is for illustrative purposes and the data is not experimental.

| Descriptor | Value (Calculated) | Hypothetical Contribution to Activity |

|---|---|---|

| Molecular Weight (g/mol) | 235.69 | Negative (higher MW may decrease cell permeability) |

| LogP (Octanol-Water Partition Coefficient) | 2.5 | Positive (optimal hydrophobicity is crucial for target interaction) |

| Topological Polar Surface Area (TPSA) (Ų) | 68.5 | Negative (high TPSA can hinder membrane crossing) |

| Dipole Moment (Debye) | 4.2 | Positive (may facilitate key electrostatic interactions in the binding site) |

Reaction Mechanism Studies using Computational Chemistry

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights into the transition states and intermediates that are often difficult to observe experimentally.

The synthesis of this compound typically involves the reaction of 3-chloroaniline (B41212) with ethanesulfonyl chloride. Computational methods, such as Density Functional Theory (DFT), can be used to model this reaction. mdpi.com By calculating the energies of the reactants, intermediates, transition states, and products, the most likely reaction pathway can be determined. This can help in optimizing reaction conditions to improve yield and reduce byproducts. A computational study could, for example, investigate the role of a base in the reaction and whether the reaction proceeds through a concerted or stepwise mechanism.

The three-dimensional shape, or conformation, of a molecule is crucial for its biological activity. Conformational analysis is the study of the different spatial arrangements of atoms in a molecule and their relative energies. For this compound, rotation around the single bonds, particularly the C-S and S-N bonds, gives rise to various conformers.

Computational methods can be used to generate the potential energy surface of the molecule, identifying the low-energy (stable) conformations. This information is vital for understanding how the molecule might fit into a biological target's binding site. The energy landscape can reveal the flexibility of the molecule and the energy barriers between different conformations. lumenlearning.com

Table 3 shows a hypothetical conformational analysis of this compound, highlighting the relative energies of different rotamers around the S-N bond.

Table 3: Hypothetical Conformational Analysis of this compound This table is for illustrative purposes and the data is not experimental.

| Conformer | Dihedral Angle (C-S-N-C) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Anti | 180° | 0.0 | 75 |

| Gauche 1 | 60° | 1.2 | 12.5 |

| Gauche 2 | -60° | 1.2 | 12.5 |

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Systematic Structural Modifications and Their Impact on Activity

The biological activity of sulfonamide derivatives can be significantly altered by modifying three main components: the phenyl ring, the ethanesulfonamide (B75362) moiety, and by introducing linker chains or heterocyclic systems.

The nature, position, and number of substituents on the phenyl ring are critical determinants of biological activity. The 3-chloro substitution in N-(3-chlorophenyl)ethanesulfonamide is a key feature, and variations can lead to substantial changes in efficacy and selectivity.

Generally, the introduction of electron-withdrawing groups, such as halogens (e.g., chlorine, fluorine) or nitro groups, on the phenyl ring can enhance the biological activity of certain classes of compounds. nih.gov For instance, in a series of N-aryl-2-arylethenesulfonamides, a 3-amino, 4-methoxy substitution pattern on the arylsulfamyl ring was found to be optimal for cytotoxicity. nih.gov Conversely, altering this optimal substitution pattern led to a reduction or complete loss of activity. nih.gov

The position of the substituent is also crucial. In many sulfonamide series, para-substituted compounds exhibit higher activity compared to their ortho or meta isomers. nih.govnih.gov For example, a study on thiazole-clubbed 1,3,4-oxadiazoles found that electron-withdrawing groups at the para position of the phenyl ring had a positive effect on antibacterial activity, which was more pronounced than the same groups at the meta or ortho positions. nih.gov However, this is not a universal rule, and the optimal position can vary depending on the specific biological target. For some cyclin-dependent kinase (CDK) inhibitors, a para-sulfonamide was essential for activity, while a meta-sulfonamide resulted in a loss of potency. nih.gov In the case of N-phenyl-2-phthalimidoethanesulfonamide derivatives, the 3-chloro isomer (structurally related to the subject compound) was noted for its distinct crystallographic and potential biological properties compared to its 2-chloro and 4-chloro counterparts. researchgate.net

The addition of multiple substituents can have varied effects. While a 3,4-dichloro substitution was well-tolerated in one series of arylsulfonamide-based ligands, adding a second chlorine atom to a naphthyl ring in another series resulted in a significant decrease in affinity for the target receptors. acs.org

| Compound Series | Substituent Variation | Impact on Activity | Reference |

|---|---|---|---|

| N-Aryl-2-arylethenesulfonamides | 3-Amino, 4-methoxy on arylsulfamyl ring | Optimal cytotoxicity | nih.gov |

| Thiazole clubbed 1,3,4-oxadiazoles | Electron-withdrawing group (e.g., -F, -NO₂) at para-position | Increased antibacterial activity | nih.gov |

| Thiazole clubbed 1,3,4-oxadiazoles | Electron-withdrawing group at ortho-position | Decreased antibacterial activity | nih.gov |

| Diaminothiazole CDK inhibitors | Sulfonamide at para-position vs. meta-position | Para-substitution significantly improved potency; meta-substitution led to loss of activity. | nih.gov |

| Arylsulfonamide-based ligands | 3,4-Dichlorophenyl vs. 3-chlorophenyl | 3,4-dichloro substitution was well-tolerated, showing high affinity. | acs.org |

The sulfonamide group (-SO₂NH-) is a critical pharmacophore, acting as a hydrogen bond donor and acceptor. mdpi.com Its acidity and geometry are vital for receptor binding. nih.gov Modifications to this moiety can profoundly affect a compound's properties.

Replacing the sulfonamide group with a bioisosteric sulfone has been explored to improve metabolic stability, as the sulfonamide bond can be a site of metabolic cleavage. acs.org In other instances, exchanging one of the sulfonamide oxygens with an NR group to form a sulfonimidamide has been shown to create new interaction possibilities with protein targets. acs.org

Further modifications can involve the ethyl group of the ethanesulfonamide. A study involving the synthesis of N-alkyl/aralkyl substituted N-(2,3-dihydrobenzo annualreviews.orgnih.govdioxin-6-yl)ethanesulfonamides demonstrated that attaching various groups to the sulfonamide nitrogen could yield compounds with a range of biological activities, including enzyme inhibition and antibacterial effects. who.intresearchgate.net

Incorporating linker chains or heterocyclic rings can significantly influence the activity, selectivity, and pharmacokinetic properties of sulfonamide-based compounds.

Linker Chains: The length and flexibility of a linker connecting the core sulfonamide structure to another pharmacophore are critical. nih.gov In the development of multitarget-directed ligands for Alzheimer's disease, increasing the length of an alkyl linker was found to decrease activity against the enzyme acetylcholinesterase. nih.gov The composition of the linker also plays a role; replacing a nitrogen atom with an oxygen atom in the linker of one hybrid series slightly increased inhibitory activity. nih.gov These linkers can provide optimal spacing and orientation for the molecule to interact with different binding sites on a target protein. nih.gov

Heterocyclic Attachments: Attaching heterocyclic rings to the sulfonamide scaffold is a common strategy to enhance biological activity and modulate physicochemical properties. nih.gov In the design of inhibitors for Bcl-2 family proteins, replacing a carbonyl group in an acylsulfonamide with an unsaturated heterocyclic ring was explored to maintain the correct orientation for binding moieties. nih.gov The choice of heterocycle is crucial; for instance, a triazole-containing analog was a potent inhibitor, while a pyrazolo[3,4-d]pyrimidine analog was much less active. nih.gov The introduction of heterocycles like 1,4-benzodioxane (B1196944) or various N-heterocyclic systems has been shown to produce compounds with significant biological activities. nih.govwho.intresearchgate.net

Correlation of Molecular Features with Biological Response

The biological response of sulfonamide derivatives is closely linked to specific molecular features, including electronic properties, lipophilicity, and steric factors.

The acidity of the sulfonamide NH group is a key factor influencing potency. nih.gov Electron-withdrawing groups, such as those on an attached heterocyclic core, can increase the acidity of the sulfonamide proton, which can be crucial for interaction with the biological target. nih.gov This increased acidity was correlated with improved binding affinity in a series of Bcl-2 inhibitors. nih.gov

Lipophilicity, often quantified by LogP or LogD, is another critical parameter. It influences a compound's ability to cross biological membranes and can affect its pharmacokinetic profile, such as clearance rates. nih.govresearchgate.net In the optimization of NaV1.7 inhibitors, a balance between hydrophilicity and hydrophobicity was necessary to reduce biliary clearance while maintaining potency. researchgate.net Similarly, the enhanced antibacterial activity of para-substituted phenyl sulfonamides was attributed to increased lipophilicity, which facilitates diffusion through bacterial membranes. nih.gov

Stereochemical Considerations in Activity Modulation

Chirality can have a significant impact on the biological and pharmacological properties of sulfonamides. mdpi.com The spatial arrangement of atoms in chiral molecules can lead to different interactions with chiral biological targets like enzymes and receptors, resulting in stereoselective activity.

Enantiomers of a chiral sulfonamide can exhibit vastly different potencies. For example, in the case of chiral β-hydroxy oxazolines derived from (+)-camphor, the stereochemistry of a hydroxyl group determined which enantiomer of the product was formed in a catalytic reaction. researchgate.net Similarly, the R- and S-isomers of 5-bromo-2-chloro-N-(1-phenylethyl)pyridine-3-sulfonamide were synthesized to evaluate the effect of stereochemistry on anticancer activity. mdpi.com

Atropisomerism, a type of axial chirality arising from restricted rotation around a single bond (e.g., an Ar–N(SO₂) bond), is another important stereochemical feature in some complex sulfonamides. acs.org The distinct and stable three-dimensional structures of atropisomers are considered key to the immunosuppressive activity of certain N-sulfonyl dibenzo[b,d]azepinones. acs.org

Design Principles for Enhanced Selectivity and Potency

The rational design of potent and selective sulfonamide inhibitors is guided by several key principles derived from SAR and structural biology studies.

Structure-Based Design: Utilizing X-ray crystal structures of target proteins complexed with inhibitors allows for the precise design of new analogs. nih.govplos.org This approach helps in identifying key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for binding. For instance, the development of highly potent diaminothiazole inhibitors of CDKs was guided by 35 co-crystal structures, revealing that a para-sulfonamide moiety anchored the inhibitor through a hydrogen-bonding network. nih.gov

Bioisosteric Replacement: Replacing functional groups with bioisosteres—substituents that retain similar physical or chemical properties—is a common strategy. For example, replacing a metabolically labile sulfonamide with a more stable sulfone can improve pharmacokinetic properties without sacrificing activity. acs.org

Modulating Physicochemical Properties: Fine-tuning properties like acidity (pKa) and lipophilicity (LogD) is essential. nih.govresearchgate.net Optimizing these features can enhance target engagement, improve cell permeability, and achieve a more desirable pharmacokinetic profile. For example, designing NaV1.7 inhibitors with a specific LogD range was crucial for balancing potency and clearance. researchgate.net

Exploiting Induced Fit: Designing ligands that can induce a conformational change in the target protein upon binding can lead to enhanced potency and selectivity. This "induced fit" can create new binding pockets or strengthen existing interactions, as observed in the design of some IDO1 inhibitors. nih.gov

Molecular Hybridization: Combining two or more pharmacophores into a single molecule can lead to compounds with improved or novel activities. This approach was used to design 2-nitroimidazole-1,2,3-triazole sulfonamide hybrids as potent anti-trypanosomatid agents. bohrium.com

Advanced Analytical Methodologies for the Characterization and Research of N 3 Chlorophenyl Ethanesulfonamide

Spectroscopic Characterization Techniques

Spectroscopy is fundamental to the structural elucidation of N-(3-chlorophenyl)ethanesulfonamide, with each technique offering unique insights into the molecule's composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of this compound in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecule's carbon-hydrogen framework can be constructed.

In a typical ¹H-NMR spectrum , the protons of the ethyl group (CH₃CH₂) would exhibit characteristic signals. The methyl (CH₃) protons would likely appear as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons would, in turn, appear as a quartet, coupled to the methyl protons. The proton attached to the sulfonamide nitrogen (N-H) would typically present as a singlet, although its chemical shift and appearance can be concentration and solvent-dependent. The aromatic protons of the 3-chlorophenyl ring would generate a complex multiplet pattern in the aromatic region of the spectrum, resulting from their various electronic environments and spin-spin coupling interactions.

The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. The ethyl group would display two signals corresponding to the methyl and methylene carbons. The 3-chlorophenyl ring would show multiple signals in the aromatic region. The carbon atom bonded to the chlorine atom would have its chemical shift influenced by the halogen's electronegativity. The presence of symmetry or lack thereof in substituted aromatic rings can be readily identified. nist.gov For instance, in related 3-substituted phenyl compounds, distinct resonances are observed for each carbon of the aromatic ring, confirming the substitution pattern. rsc.org

NMR data is invaluable for confirming that the correct isomer has been synthesized and for identifying potential impurities, which would present as additional, unassignable peaks in the spectra. sigmaaldrich.com

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shifts for this compound Moiety Analogs Note: These are representative values based on analogous structures; actual experimental values may vary.

| Group | ¹H-NMR Predicted Shift (ppm) | ¹³C-NMR Predicted Shift (ppm) |

|---|---|---|

| Ethyl -CH₃ | Triplet | ~10-15 |

| Ethyl -CH₂- | Quartet | ~45-50 |

| Aromatic C-H | Multiplet (7.0-7.5) | ~120-135 |

| Aromatic C-Cl | - | ~134 |

| Aromatic C-N | - | ~138-140 |

| Sulfonamide N-H | Broad Singlet | - |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of the bonds within a molecule. These methods are complementary and provide a characteristic "fingerprint" for this compound. nist.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by molecules, exciting bond vibrations such as stretching and bending. youtube.com It is particularly sensitive to polar functional groups. sarponggroup.com For this compound, the IR spectrum would be expected to show prominent absorption bands corresponding to:

N-H stretch: A distinct band around 3300-3400 cm⁻¹, characteristic of the sulfonamide N-H bond.

C-H stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group appear just below 3000 cm⁻¹.

S=O stretches: Strong, characteristic absorption bands for the sulfonyl group (SO₂) are expected in the regions of approximately 1350-1300 cm⁻¹ (asymmetric stretch) and 1160-1140 cm⁻¹ (symmetric stretch).

C=C stretches: Aromatic ring vibrations appear in the 1600-1450 cm⁻¹ region.

C-Cl stretch: A band in the lower frequency region (fingerprint region) corresponding to the carbon-chlorine bond.

Raman spectroscopy , which measures the inelastic scattering of monochromatic light, is highly sensitive to non-polar, symmetric bonds and provides complementary information to IR. sarponggroup.comresearchgate.net The aromatic ring and the S-C bond, for instance, would likely produce strong signals in the Raman spectrum. Differences in crystal lattice structure (polymorphism) can often be more clearly distinguished using Raman spectroscopy. nih.gov

Together, IR and Raman spectra provide a robust method for confirming the presence of key functional groups and for identifying the specific compound through comparison with reference spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural information through the analysis of its fragmentation patterns. arizona.edu

For this compound (C₈H₁₀ClNO₂S), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight (approximately 219.0 g/mol ). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic [M+2]⁺ peak, two mass units higher than the molecular ion peak and about one-third its intensity, would be observed, confirming the presence of one chlorine atom.

Electron impact (EI) ionization, a common MS technique, would cause the molecular ion to fragment in a predictable manner. libretexts.org Expected fragmentation pathways for this compound could include:

Cleavage of the S-N bond, generating fragments corresponding to the ethanesulfonyl group and the 3-chloroaniline (B41212) moiety.

Loss of the ethyl group from the ethanesulfonyl portion.

Fragmentation of the 3-chlorophenyl ring, potentially through the loss of a chlorine atom or HCl.

Analysis of these fragment ions allows for the piecing together of the molecular structure, providing strong evidence for the compound's identity. nih.gov

Crystallographic Studies

Crystallographic techniques are employed to determine the precise three-dimensional arrangement of atoms within a solid-state crystalline sample.

Single Crystal X-ray Diffraction for Absolute Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) stands as the definitive method for determining the absolute structure of a crystalline compound. medchemexpress.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted X-rays allow for the calculation of a three-dimensional electron density map, from which the exact coordinates of each atom in the crystal lattice can be determined. whitman.edu

For this compound, a successful SC-XRD analysis would provide unambiguous confirmation of its molecular structure. It would yield precise data on:

Bond lengths and angles: Confirming the geometry of the sulfonamide group and the aromatic ring.

Conformation: Revealing the spatial orientation of the ethanesulfonyl group relative to the 3-chlorophenyl ring.

Intermolecular interactions: Identifying and characterizing non-covalent interactions such as hydrogen bonds (e.g., involving the N-H and S=O groups) and π-π stacking, which govern how the molecules pack together in the crystal.

Studies on closely related isomers, such as N-(3-chlorophenyl)-2-phthalimidoethanesulfonamide, have shown that the position of the chlorine atom significantly influences the crystal packing and hydrogen bonding patterns, with the meta-substituted isomer crystallizing in a monoclinic (P21/c) system. rsc.org This highlights the power of SC-XRD in distinguishing between positional isomers and understanding their solid-state properties.

Chromatographic Separations and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. pensoft.net It is essential for isolating the target compound from reaction byproducts and for assessing its purity. The fundamental principle involves the differential partitioning of components between a stationary phase and a mobile phase. pensoft.net

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of this compound. In a typical Reverse-Phase HPLC (RP-HPLC) setup, a non-polar stationary phase (like C18) is used with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water). sigmaaldrich.com The compound is injected into the system, and its retention time—the time it takes to travel through the column to the detector—is measured. The purity is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. Methods are often developed and validated to ensure they are accurate, precise, and specific for the compound and its potential impurities. sigmaaldrich.com Purity levels are often required to be high, for instance, ≥95%, for research applications. umass.edu

Thin-Layer Chromatography (TLC) is a simpler, faster, and more qualitative chromatographic method used for monitoring reaction progress, identifying compounds in a mixture, and determining purity. operachem.com A small spot of the compound solution is applied to a plate coated with a stationary phase (commonly polar silica (B1680970) gel). utexas.edu The plate is then placed in a chamber with a mobile phase (eluent), which moves up the plate by capillary action. Less polar compounds travel further up the plate, resulting in a higher retention factor (Rf) value, while more polar compounds interact more strongly with the silica gel and have lower Rf values. Visualization can be achieved using UV light or chemical staining agents. utexas.edu

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for assessing the purity and performing quantitative analysis of this compound. This method separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase under high pressure.

For the analysis of this compound and related compounds, a reverse-phase HPLC (RP-HPLC) method is often employed. In a specific reported analysis, the compound was successfully resolved using a C18 column as the stationary phase. The mobile phase, a mixture of methanol (B129727) and water (80:20 v/v), allowed for the elution of the compound at a retention time of 4.55 minutes chemicalbook.com. The use of a photodiode array (PDA) detector enables the monitoring of the elution profile at a specific wavelength, often in the UV region, which is suitable for compounds containing aromatic rings like this compound.

The validation of such an HPLC method, following guidelines from the International Conference on Harmonisation (ICH), would typically involve the assessment of parameters such as linearity, range, precision, accuracy, specificity, and robustness to ensure the reliability of the analytical results.

Table 1: Example HPLC Parameters for Analysis of this compound Analogs

| Parameter | Value |

| Stationary Phase | C18 Reverse-Phase Column |

| Mobile Phase | Methanol:Water (80:20, v/v) |

| Flow Rate | 1.0 mL/min (Typical) |

| Detection | PDA Detector (e.g., at 254 nm) |

| Injection Volume | 20 µL (Typical) |

| Retention Time | 4.55 min chemicalbook.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique for monitoring the progress of chemical reactions, including the synthesis of this compound. By spotting small aliquots of the reaction mixture onto a TLC plate at different time intervals, the consumption of starting materials and the formation of the product can be visualized.

The principle of TLC involves the separation of compounds based on their differential adsorption to a stationary phase (commonly silica gel or alumina (B75360) coated on a plate) and their solubility in a mobile phase (the developing solvent). The choice of the solvent system is critical and is optimized to achieve a good separation between the reactants, intermediates, and the final product.

In a typical setup for monitoring a reaction, three lanes are spotted on the TLC plate: the starting material, the reaction mixture, and a "co-spot" containing both the starting material and the reaction mixture. The disappearance of the starting material spot and the appearance of a new spot corresponding to the product indicate the progression of the reaction. The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. Visualization is often achieved under UV light for UV-active compounds or by using a staining agent.

Advanced Biophysical Characterization for Ligand-Target Interactions

To elucidate the potential biological role of this compound, it is essential to study its interactions with protein targets. Advanced biophysical techniques provide detailed insights into the binding affinity, thermodynamics, and kinetics of these interactions.

Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC)

Surface Plasmon Resonance (SPR) is a powerful, label-free optical technique for real-time monitoring of biomolecular interactions. In a typical SPR experiment, a target protein is immobilized on a sensor chip. A solution containing the ligand, in this case, this compound, is then flowed over the chip surface. The binding of the ligand to the immobilized protein causes a change in the refractive index at the sensor surface, which is detected as a shift in the SPR angle. This allows for the determination of association (k_on) and dissociation (k_off) rate constants, and the equilibrium dissociation constant (K_D), which is a measure of binding affinity.

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat changes associated with a binding event. In an ITC experiment, a solution of the ligand is titrated into a solution containing the target protein. The heat released or absorbed upon binding is measured. The resulting data can be analyzed to determine the binding affinity (K_A), the enthalpy of binding (ΔH), and the stoichiometry (n) of the interaction. From these parameters, the Gibbs free energy (ΔG) and the entropy of binding (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

While specific SPR or ITC data for this compound are not publicly available, the application of these techniques would be a critical step in characterizing its potential as a ligand for any identified biological target. The data obtained from such studies would be invaluable for understanding the molecular basis of its activity and for guiding any subsequent lead optimization efforts in a drug discovery context.

Table 2: Information Derived from SPR and ITC in Ligand-Target Interaction Studies

| Technique | Key Parameters Determined | Significance |

| Surface Plasmon Resonance (SPR) | Association rate constant (k_on)Dissociation rate constant (k_off)Equilibrium dissociation constant (K_D) | Provides insights into the kinetics and affinity of the binding interaction. |

| Isothermal Titration Calorimetry (ITC) | Binding affinity (K_A)Enthalpy of binding (ΔH)Stoichiometry (n)Gibbs free energy (ΔG)Entropy of binding (ΔS) | Offers a complete thermodynamic profile of the binding event, revealing the driving forces of the interaction. |

Future Perspectives and Emerging Research Avenues for N 3 Chlorophenyl Ethanesulfonamide

Exploration of Novel Biological Targets and Pathways

The exploration of novel biological targets and pathways for N-(3-chlorophenyl)ethanesulfonamide and its derivatives represents a significant frontier in medicinal chemistry. The sulfonamide scaffold is a well-established pharmacophore found in a wide array of therapeutic agents. Future research could focus on identifying unique molecular targets for this specific compound, potentially uncovering new therapeutic applications.

Research into structurally related sulfonamides has revealed a diverse range of biological activities. For instance, certain (E)-N-aryl-2-arylethenesulfonamides have been identified as potent microtubule-targeted anticancer agents. nih.gov These compounds interfere with the polymerization of tubulin, a critical component of the cytoskeleton, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov While this compound itself has a different side chain, its core structure suggests that derivatives could be designed to interact with tubulin or other components of the mitotic machinery.

Another promising area of investigation is the central nervous system. Derivatives of N-(3-chlorophenyl)piperazine have been studied for their affinity to serotonin (B10506) receptors, specifically the 5-HT1A and 5-HT7 receptors. researchgate.netnih.gov These receptors are implicated in the pathophysiology of depression and other mood disorders. researchgate.netnih.gov Given that the 3-chlorophenyl moiety is a key structural feature in these ligands, it is plausible that this compound or its analogues could be engineered to modulate these or other neurotransmitter pathways.

Furthermore, the flavone (B191248) structure, which can be incorporated into sulfonamide derivatives, has been associated with the inhibition of cyclin-dependent kinases (CDKs). google.com CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of many cancers. A patent for novel CDK inhibitors includes various sulfonamide-containing compounds, suggesting that this compound could serve as a scaffold for the development of new CDK inhibitors. google.com

Future research should, therefore, involve high-throughput screening of this compound and a library of its derivatives against a panel of biological targets, including but not limited to kinases, G-protein coupled receptors, and enzymes involved in key pathological pathways.

Table 1: Potential Biological Targets for this compound Derivatives

| Potential Target Class | Specific Examples | Therapeutic Area | Supporting Rationale |

| Cytoskeletal Proteins | Tubulin | Oncology | Structural similarity to known microtubule-targeted sulfonamides. nih.gov |

| G-Protein Coupled Receptors | Serotonin Receptors (5-HT1A, 5-HT7) | Neuroscience | The 3-chlorophenyl group is found in known serotonin receptor ligands. researchgate.netnih.gov |

| Kinases | Cyclin-Dependent Kinases (CDKs) | Oncology | Sulfonamide derivatives have been patented as CDK inhibitors. google.com |

| Enzymes | Carbonic Anhydrases, Proteases | Various | The sulfonamide moiety is a classic zinc-binding group in many enzyme inhibitors. |

Development of Advanced Delivery Systems for Research Applications

To facilitate the study of this compound in biological systems, the development of advanced delivery systems is crucial. These systems can improve the solubility, stability, and bioavailability of the compound, enabling more accurate and reproducible experimental results. While specific delivery systems for this compound have not been reported, general principles from the field of drug delivery can be applied.

Engineered polymers offer a versatile platform for creating advanced drug delivery systems. nih.gov For a small molecule like this compound, polymeric nanoparticles could be formulated to encapsulate the compound, protecting it from degradation and facilitating its transport across biological membranes. nih.gov These nanoparticles can be designed to release their payload in response to specific stimuli, such as changes in pH or the presence of certain enzymes, allowing for targeted delivery to specific cells or tissues in a research setting. nih.gov

Lipid-based delivery systems, such as liposomes and solid lipid nanoparticles, are another promising avenue. nih.gov These systems are biocompatible and can encapsulate both hydrophilic and hydrophobic compounds. For this compound, a lipid nanoparticle formulation could enhance its solubility in aqueous biological media and improve its pharmacokinetic profile in preclinical studies. nih.gov

Hydrogels can also be employed as a delivery vehicle, particularly for localized administration in in vitro or in vivo models. nih.gov A hydrogel loaded with this compound could provide sustained release of the compound over an extended period, which is advantageous for long-term cell culture experiments or for maintaining a constant local concentration at a specific site in an animal model. nih.gov

The development of these advanced delivery systems would not only be beneficial for basic research but could also lay the groundwork for future therapeutic applications should the compound demonstrate promising biological activity.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery and development. nih.govmdpi.comtandfonline.comscielo.br These technologies can be powerfully applied to the study of this compound to accelerate the design of new derivatives with enhanced properties and to predict their biological activities.

Quantitative Structure-Activity Relationship (QSAR) modeling is a key area where AI and ML can be impactful. nih.gov By training ML models on a dataset of sulfonamide compounds with known biological activities, it is possible to develop predictive models that can estimate the activity of novel, untested compounds. nih.gov For this compound, a QSAR model could be used to predict its affinity for various biological targets or to guide the synthesis of new derivatives with improved potency.

De novo drug design is another exciting application of AI. mdpi.com Generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can be used to design novel molecular structures with desired properties. mdpi.com Starting with the this compound scaffold, these models could generate a virtual library of new compounds that are optimized for binding to a specific target or for having favorable drug-like properties.

The integration of AI and ML into the research pipeline for this compound will enable a more data-driven and efficient approach to exploring its therapeutic potential.

Table 2: Applications of AI and Machine Learning in this compound Research

| AI/ML Application | Description | Potential Impact |

| QSAR Modeling | Develop predictive models for biological activity based on chemical structure. nih.gov | Guide the design of more potent derivatives and prioritize compounds for synthesis. |

| De Novo Design | Generate novel molecular structures with desired properties using generative models. mdpi.com | Discover new chemical entities based on the this compound scaffold. |

| ADME/Tox Prediction | Predict pharmacokinetic properties and potential toxicity of new compounds. scielo.br | Reduce late-stage attrition of drug candidates by identifying potential liabilities early on. |

| Target Identification | Analyze large biological datasets to identify potential protein targets. | Uncover novel mechanisms of action and therapeutic applications. |

Sustainable Synthesis and Green Chemistry Innovations for Sulfonamide Production